molecular formula C19H18ClF4N3O B2716207 3-(2-chloro-6-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795417-06-9

3-(2-chloro-6-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No. B2716207
CAS RN: 1795417-06-9
M. Wt: 415.82
InChI Key: WHKCMYXANOGKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18ClF4N3O and its molecular weight is 415.82. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine and Fluorophenyl Derivatives in Medicinal Chemistry

A study by Ryu et al. (2015) explored pyridine derivatives, particularly focusing on their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. This research is pivotal for understanding the compound's role in pain management and its analgesic activity in vivo, suggesting its therapeutic potential (Ryu et al., 2015).

Synthesis Techniques and Applications

Research on the synthesis and applications of related pyridine and fluorophenyl compounds has been significant. For instance, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key derivative used in pesticides, highlights the importance of these compounds in agricultural chemistry (Lu Xin-xin, 2006).

Advanced Synthetic Methods

Advanced synthetic methods for fluorophenyl and pyridine derivatives offer broad applications in pharmaceuticals. Botteghi et al. (2001) discussed the synthesis of neuroleptic agents, emphasizing the importance of these synthetic routes in developing drugs with improved efficacy and safety profiles (Botteghi et al., 2001).

Fluorination Techniques

Fluorination and trifluoromethylation techniques play a crucial role in modifying the chemical and pharmacological properties of compounds. Lishchynskyi et al. (2013) investigated the trifluoromethylation of aryl and heteroaryl halides, demonstrating the significance of these reactions in enhancing the compounds' reactivity and selectivity for various applications (Lishchynskyi et al., 2013).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding is essential for understanding the physical and chemical properties of compounds. Sagar et al. (2017) provided insights into the conformations and hydrogen bonding patterns of tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are related to the structural analysis of similar compounds (Sagar et al., 2017).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O/c20-15-2-1-3-16(21)14(15)5-7-18(28)26-13-8-9-27(11-13)17-6-4-12(10-25-17)19(22,23)24/h1-4,6,10,13H,5,7-9,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKCMYXANOGKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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